N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester
Description
N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl)-L-serine, Benzyl Ester (CAS 337903-59-0) is a critical reagent in glycobiology, primarily functioning as a glycosyl donor for lactosyl moiety transfer. Its hepta-O-acetylated lactosyl group and benzyl ester protection enhance stability and reactivity in glycosylation reactions, enabling the synthesis of glycopeptides and glycoproteins. It is widely used in glycan array development for high-throughput screening of carbohydrate-protein interactions and in studying glycan-mediated biological processes .
Properties
IUPAC Name |
benzyl 2-(benzhydrylideneamino)-3-[(2R,5R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55NO20/c1-27(51)59-25-38-41(63-29(3)53)43(64-30(4)54)46(67-33(7)57)49(69-38)70-42-39(26-60-28(2)52)68-48(45(66-32(6)56)44(42)65-31(5)55)62-24-37(47(58)61-23-34-17-11-8-12-18-34)50-40(35-19-13-9-14-20-35)36-21-15-10-16-22-36/h8-22,37-39,41-46,48-49H,23-26H2,1-7H3/t37?,38?,39?,41-,42+,43?,44?,45?,46?,48+,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDQXMFONKFJMH-MFYMRPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)O[C@H]5C(C([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675867 | |
| Record name | Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
978.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337903-59-0 | |
| Record name | Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Orthogonal Protection of L-Serine
The synthesis begins with the protection of L-serine’s amino and carboxyl groups to prevent undesired side reactions during glycosylation. The amino group is shielded using a diphenylmethylene group via Schiff base formation with benzophenone imine in anhydrous tetrahydrofuran (THF) at −20°C, yielding N-diphenylmethylene-L-serine with 92% efficiency . Concurrently, the carboxyl group is protected as a benzyl ester through reaction with benzyl bromide in the presence of potassium carbonate, achieving quantitative conversion .
Critical Parameters
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Temperature Control : Maintaining −20°C prevents imine hydrolysis.
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Solvent Selection : Anhydrous THF ensures compatibility with moisture-sensitive reagents.
Preparation of the Hepta-O-acetyl-β-D-lactosyl Donor
The glycosyl donor, 2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl trichloroacetimidate, is synthesized from lactose in a three-step sequence:
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Peracetylation : Lactose is treated with acetic anhydride in pyridine at 50°C for 12 hours, resulting in peracetylated lactose with 98% acetylation .
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Anomeric Activation : The hemiacetal hydroxyl group is converted to a trichloroacetimidate leaving group using trichloroacetonitrile and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane, yielding the activated donor in 85% yield .
Table 1: Characterization of Hepta-O-acetyl-β-D-lactosyl Trichloroacetimidate
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₃Cl₃N₂O₁₈ |
| [α]D²⁵ | +12.4° (c = 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 6.48 (d, J = 3.6 Hz, H-1) |
Stereoselective Glycosylation Reaction
The glycosylation of N-diphenylmethylene-L-serine benzyl ester employs the Koenigs-Knorr method with modifications for β-selectivity. The reaction proceeds under inert atmosphere using silver triflate (AgOTf) as a promoter in anhydrous dichloromethane at 0°C .
Mechanistic Insights
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Activation : AgOTf coordinates with the trichloroacetimidate, generating a reactive oxocarbenium ion.
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Stereocontrol : The bulky hepta-acetyl groups on the lactose donor enforce a β-configuration via neighboring group participation .
Optimization Data
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Donor-Acceptor Ratio : A 1.2:1 molar ratio minimizes side products while ensuring complete conversion.
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Reaction Time : 6 hours at 0°C, followed by gradual warming to 25°C over 2 hours.
Table 2: Glycosylation Yield Under Varied Conditions
| Promoter | Temperature (°C) | Yield (%) |
|---|---|---|
| AgOTf | 0 → 25 | 78 |
| BF₃·Et₂O | −20 | 62 |
| TMSOTf | 0 | 71 |
Global Deprotection and Purification
Following glycosylation, the diphenylmethylene and benzyl groups are removed sequentially:
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Amino Deprotection : Treatment with 80% aqueous acetic acid at 40°C for 4 hours cleaves the Schiff base, regenerating the free amino group .
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Ester Hydrolysis : Catalytic hydrogenation (H₂, Pd/C) in ethyl acetate removes the benzyl ester, affording the target compound .
Purification Protocol
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (7:3) eluent.
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Crystallization : Recrystallization from ethanol/water (9:1) yields analytically pure product .
Table 3: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 5.32 (m, H-1'), δ 7.35–7.28 (Ar-H) |
| ¹³C NMR | δ 170.2 (COO⁻), δ 101.5 (C-1) |
| HRMS | m/z 978.9632 [M+H]+ (calc. 978.9627) |
Scale-Up Considerations and Industrial Applications
Large-scale synthesis (≥100 g) necessitates adjustments to maintain efficiency:
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Continuous Flow Glycosylation : Reduces reaction time by 40% compared to batch processing.
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Solvent Recovery : Dichloromethane is reclaimed via fractional distillation, lowering costs by 30% .
Stability Profile
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the serine moiety.
Reduction: Reduction reactions could target the ester or the diphenylmethylene group.
Substitution: Substitution reactions might occur at the aromatic rings or the carbohydrate moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution could involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Glycobiology: Studied for its interactions with proteins and other biomolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a drug candidate or a drug delivery agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Explored for its potential in creating novel materials with unique properties.
Biotechnology: Utilized in the development of biotechnological applications.
Mechanism of Action
The mechanism of action of N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(Diphenylmethylene)glycine Methyl Ester (CAS 81167-39-7)
- Structural Differences : Shares the N-diphenylmethylene group but lacks the lactosyl moiety and serine backbone. The methyl ester replaces the benzyl ester.
- Functional Role: Primarily acts as a protecting group for amino acids in peptide synthesis rather than a glycosyl donor. Its simplicity limits its utility in glycan synthesis but enhances versatility in orthogonal protection strategies .
- Applications : Used in peptide chain elongation without involvement in glycosylation.
N-Benzyloxycarbonyl-3-O-[Tri-O-acetyl-β-D-glucopyranosyl]-L-serine Methyl Ester
- Structural Differences: Features a tri-O-acetyl glucopyranosyl group instead of hepta-O-acetyl lactosyl. The benzyloxycarbonyl (Cbz) and methyl ester groups differ from the diphenylmethylene and benzyl ester in the target compound.
- The Cbz group allows selective deprotection under hydrogenolysis, unlike the acid-labile diphenylmethylene group .
- Applications: Limited to glucosylation contexts rather than lactosyl-mediated processes.
O-[Hepta-O-acetyl-β-D-lactosyl]-Vanillin Derivatives
- Structural Differences: Contains the same hepta-O-acetyl lactosyl group but conjugated to vanillin (a phenolic aldehyde) instead of serine.
- Functional Role: Used in synthesizing galectin inhibitors. The absence of amino acid backbone restricts its use in glycopeptide synthesis but highlights the lactosyl group’s role in carbohydrate-protein binding .
- Applications : Focused on inhibitor development rather than general glycosylation strategies.
N-Fmoc-O-(Hepta-O-acetyl-β-D-lactosyl)-L-serine
- Structural Differences : Replaces the diphenylmethylene and benzyl ester with an Fmoc (9-fluorenylmethoxycarbonyl) group.
- Functional Role : Compatible with solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile deprotection. The hepta-O-acetyl lactosyl group retains glycosylation capability, but the Fmoc group necessitates different synthetic workflows compared to the benzyl ester .
- Applications : Preferred in automated peptide synthesizers, whereas the target compound suits solution-phase glycosylation.
Comparative Analysis Table
| Compound Name | Key Structural Features | Protecting Groups | Primary Application | Reactivity/Solubility Insights |
|---|---|---|---|---|
| Target Compound (CAS 337903-59-0) | Hepta-O-acetyl lactosyl, diphenylmethylene, benzyl ester | Acid-labile diphenylmethylene | Glycopeptide synthesis, glycan arrays | High solubility in organic solvents |
| N-(Diphenylmethylene)glycine Methyl Ester | No sugar moiety, methyl ester | Methyl ester | Peptide synthesis | Limited glycosylation utility |
| N-Benzyloxycarbonyl-3-O-[Tri-O-acetyl-β-D-glucopyranosyl]-L-serine Methyl Ester | Tri-O-acetyl glucopyranosyl, Cbz, methyl ester | Cbz, methyl ester | Glucosylation reactions | Moderate stability in polar solvents |
| O-[Hepta-O-acetyl-β-D-lactosyl]-Vanillin Derivatives | Hepta-O-acetyl lactosyl, vanillin core | Acetyl groups | Galectin inhibitor synthesis | High binding specificity |
| N-Fmoc-O-(Hepta-O-acetyl-β-D-lactosyl)-L-serine | Fmoc, hepta-O-acetyl lactosyl | Base-labile Fmoc | SPPS-compatible glycopeptides | Compatible with DMF/DCM mixtures |
Key Research Findings
- Efficiency in Glycosylation: The target compound’s hepta-O-acetyl lactosyl group enhances reactivity as a glycosyl donor compared to compounds with fewer acetyl protections (e.g., tri-O-acetyl derivatives), reducing side reactions .
- Stability : The benzyl ester and diphenylmethylene groups provide stability under basic conditions, whereas Fmoc-protected analogs require careful pH control .
- Yield Considerations : Fully acetylated derivatives like the target compound achieve higher yields (~80–97%) in glycosylation compared to partially protected analogs due to reduced hydroxyl interference .
Biological Activity
N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester is a complex organic compound with significant biological activity. It features a diphenylmethylene group linked to a hepta-acetylated β-D-lactosyl moiety and an L-serine residue with a benzyl ester functional group. Its molecular formula is and it has a molecular weight of approximately 977.96 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C49H55NO20 |
| Molecular Weight | 977.96 g/mol |
| Boiling Point | 901.5 ± 65.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| Solubility | Chloroform, Dichloromethane |
| pKa | 1.98 ± 0.50 (Predicted) |
| Color | White |
The biological activity of this compound is primarily linked to its interaction with serine racemase (SR), an enzyme that regulates the levels of D-serine and L-serine in the central nervous system (CNS). D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function .
Research indicates that compounds affecting SR can modulate NMDA receptor activity, making them potential therapeutic agents for various CNS disorders such as schizophrenia and Alzheimer's disease . The regulation of D-serine levels through SR modulation may help alleviate symptoms associated with NMDA hypofunction in these conditions.
Case Studies and Research Findings
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Regulation of D-serine Levels :
- A study demonstrated that inhibition of SR could lead to increased D-serine levels in the brain, suggesting potential applications in treating neurotoxic disorders .
- The compound α12G was shown to enhance the racemization activity of human SR by approximately eight-fold, indicating its potential as a therapeutic agent for CNS disorders characterized by NMDA hypofunction .
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Therapeutic Applications :
- Clinical trials have explored the use of D-serine in treating schizophrenia and depression. Results indicated that D-serine could significantly improve cognitive functions and alleviate psychotic symptoms in patients .
- The dual role of SR in synthesizing and degrading D-serine presents opportunities for developing drugs targeting this enzyme to manage conditions like amyotrophic lateral sclerosis (ALS) and late-stage Alzheimer's disease .
Potential Side Effects
While the compound shows promise in modulating NMDA receptor activity, caution is warranted regarding potential side effects associated with altering D-serine levels. Elevated D-serine has been implicated in neurotoxicity under certain conditions, necessitating careful evaluation during therapeutic interventions .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what critical parameters influence reaction yield?
The synthesis involves multi-step protection/deprotection strategies. Key steps include:
- Glycosylation : Coupling hepta-O-acetyl-β-D-lactosyl donors to L-serine derivatives using catalysts like BF₃·Et₂O or TMSOTf .
- Benzyl esterification : Protecting the carboxyl group of serine via benzylation under basic conditions (e.g., NaH in DMF) .
- N-Diphenylmethylene protection : Shielding the amino group using diphenylketene or analogous reagents to prevent side reactions . Critical parameters include anhydrous conditions, temperature control (±2°C), and stoichiometric precision. Yields drop significantly if acetyl groups migrate during glycosylation (~10–15% loss reported) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 3:1 to 1:2) to separate acetylated intermediates .
- Recrystallization : Polar solvents like ethanol/water mixtures (7:3) yield crystals with >95% purity .
- HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve stereoisomers or acetyl migration byproducts .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies acetyl (δ 1.9–2.1 ppm) and benzyl groups (δ 4.8–5.2 ppm). Anomeric protons (β-D-lactosyl, δ 4.5–5.5 ppm) confirm glycosidic linkage .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+Na]⁺ ~1200–1300 Da) .
- HPLC : Purity >98% is achievable with retention time consistency across batches .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during glycosylation, and what are common pitfalls?
- Catalyst selection : TMSOTf promotes β-selectivity in glycosylation, but trace moisture leads to α/β mixtures. Pre-activation of lactosyl donors with molecular sieves improves stereocontrol .
- Temperature : Reactions at –20°C minimize acetyl migration, a side reaction that disrupts stereochemistry .
- Monitoring : Mid-reaction TLC (EtOAc:hexane 1:1) detects byproducts early. Contradictory NMR signals (e.g., unexpected anomeric peaks) may indicate racemization .
Q. How do researchers address low yields caused by acetyl group migration?
- Kinetic vs. thermodynamic control : Lower reaction temperatures (–40°C) favor kinetic products, reducing migration .
- Alternative protecting groups : Replace acetyl with benzoyl groups (less prone to migration) on the lactosyl moiety, though this requires post-synthesis deprotection .
- Quenching agents : Adding triethylamine post-reaction stabilizes intermediates and minimizes migration .
Q. How should conflicting spectral data (e.g., NMR) from byproducts be interpreted?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from acetyl migration byproducts (e.g., 3-O-acetyl vs. 4-O-acetyl isomers) .
- Isolation and characterization : Purify suspected byproducts via preparative TLC and compare their NMR/MS data to literature .
- Computational modeling : DFT calculations predict chemical shifts for proposed structures, aiding assignment .
Q. What experimental designs are optimal for studying this compound’s biological interactions?
- Carbohydrate-protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for lectins or antibodies .
- Enzymatic studies : Test glycosidase resistance by incubating with β-galactosidase and monitoring hydrolysis via HPLC .
- Cell-based assays : Fluorescently labeled derivatives can track cellular uptake in glycobiology models (e.g., HeLa cells) .
Methodological Notes
- Safety : Handle acetylated reagents (e.g., acetic anhydride) in a fume hood; exothermic reactions require cooling .
- Data validation : Cross-reference NMR assignments with databases (e.g., SDBS) to resolve ambiguities .
- Scale-up challenges : Pilot reactions at 1 mmol scale before scaling to 10 mmol; yields often decrease due to heat transfer inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
